![molecular formula C18H23NO3S B2501420 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide CAS No. 2097935-06-1](/img/structure/B2501420.png)
2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide" is a structurally complex molecule that may have potential applications in various fields, including pharmacology and flavoring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer some aspects of its chemistry and potential uses.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an acetic acid derivative with an amine. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU in dry dichloromethane . This suggests that the synthesis of our target compound might also involve similar reagents and conditions, with the appropriate substitutions for the ethoxy and thiophen-2-yl groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which can engage in hydrogen bonding and influence the compound's physical properties and reactivity. The crystal structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, exhibits intermolecular hydrogen bonds and intramolecular interactions, which are crucial for the stability and conformation of the molecule . These interactions are likely to be present in the target compound as well, affecting its molecular conformation and properties.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The amide bond can undergo hydrolysis, aminolysis, and other nucleophilic substitutions, which can be utilized to modify the structure or to attach the compound to other molecules. The flavoring substance discussed in one of the papers, although not the same as our target compound, is not intended to be used in beverages where it can be subject to phototransformation , indicating that similar compounds might also be sensitive to light and could undergo chemical changes upon exposure.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents like the ethoxy and thiophen-2-yl groups in our target compound would affect its polarity, solubility, and melting point. The related compound used as a flavoring substance has been evaluated for safety and shows no adverse effects at certain doses, suggesting that our compound might also have a favorable safety profile if structurally similar . The opioid agonist properties of another related compound indicate potential biological activity, which could be explored for the target compound as well .
科学的研究の応用
Metabolism in Liver Microsomes
A study focusing on the comparative metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide, in human and rat liver microsomes revealed significant insights into their metabolic pathways. These herbicides, which are used in agricultural production, undergo complex metabolic activation that may involve pathways leading to DNA-reactive products. Rat liver microsomes showed different metabolic rates compared to human liver microsomes, emphasizing the importance of species differences in herbicide metabolism. This research sheds light on the biotransformation processes of chloroacetamide herbicides and their potential implications for human health and safety (Coleman et al., 2000).
Chemoselective Acetylation for Antimalarial Drugs
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a reaction relevant to the synthesis of antimalarial drugs, highlights the importance of enzymatic catalysis in pharmaceutical manufacturing. This process, optimized using Novozym 435 as a catalyst, demonstrates the potential for specific chemical modifications in the synthesis of drug intermediates. Such advancements contribute to the development of efficient and sustainable drug synthesis methodologies, potentially impacting the production of antimalarial and other therapeutic agents (Magadum & Yadav, 2018).
Inhibitors for Antidiabetic Activity
Research on 2-(4-methoxyphenyl)ethyl] acetamide derivatives explored their potential as inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target in antidiabetic therapy. The synthesis and evaluation of these compounds, which showed varying levels of inhibitory activity, indicate the role of chemical derivatives in modulating enzymatic actions relevant to diabetes management. The correlation between structural modifications and biological activity underscores the significance of chemical design in developing new therapeutic agents (Saxena et al., 2009).
Soil Reception and Herbicide Activity
A study on the soil reception and activity of chloroacetamide herbicides, closely related to the chemical structure , emphasizes the environmental aspect of chemical application in agriculture. The research findings on how soil properties affect the adsorption, mobility, and efficacy of these herbicides can inform safer and more effective use practices. Understanding the interaction between chemicals and soil contributes to minimizing environmental impact while maintaining agricultural productivity (Banks & Robinson, 1986).
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-22-15-6-4-14(5-7-15)12-18(21)19-11-10-16-8-9-17(23-16)13(2)20/h4-9,13,20H,3,10-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHCZTSOCXERPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC=C(S2)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)
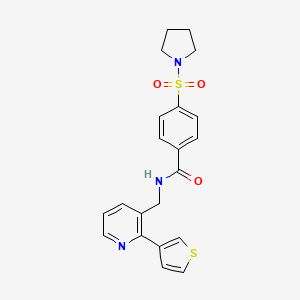
![3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)
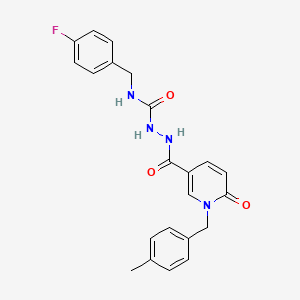
![N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2501343.png)
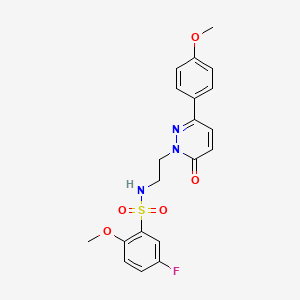
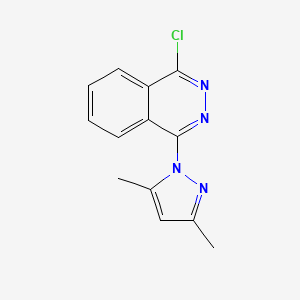
![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)
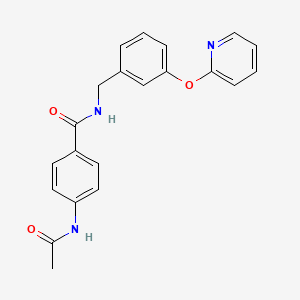
![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)
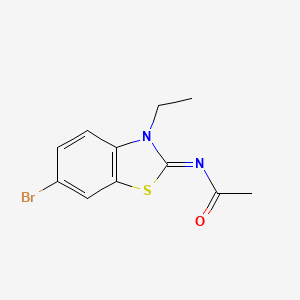
![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)